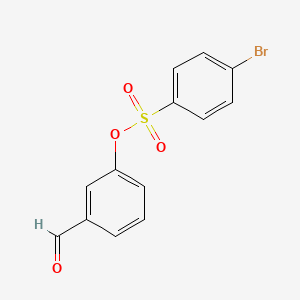

3-formylphenyl 4-bromobenzenesulfonate

Übersicht

Beschreibung

3-Formylphenyl 4-bromobenzenesulfonate is a compound of interest in the field of supramolecular chemistry due to its potential in forming noncovalent interactions, which are pivotal in the design of supramolecular architectures. This compound is part of a broader class of formylphenyl benzenesulfonates, which are explored for their unique structural features and bonding interactions.

Synthesis Analysis

The synthesis of 3-formylphenyl 4-bromobenzenesulfonate involves the reaction of salicylaldehyde or 4-hydroxybenzaldehyde with various aryl sulfonyl chlorides under basic conditions. This method demonstrates the compound's accessibility and the potential for further functionalization (Andleeb et al., 2018).

Molecular Structure Analysis

The molecular structure of 3-formylphenyl 4-bromobenzenesulfonate exhibits significant noncovalent interactions, such as halogen bonding and π-π interactions, which are crucial for its solid-state supramolecular assembly. Density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surfaces analysis confirm the stabilizing nature of these interactions, highlighting their importance in the compound's crystal structure (Andleeb et al., 2018).

Chemical Reactions and Properties

The reactivity of 3-formylphenyl 4-bromobenzenesulfonate towards various nucleophiles and its role as a precursor in synthesizing other complex molecules demonstrate its versatile chemical properties. Its ability to form strong halogen bonds is particularly noteworthy, as these interactions are less common and less well-understood than hydrogen bonds, offering unique opportunities in the design of new materials and catalysis.

Physical Properties Analysis

The physical properties of 3-formylphenyl 4-bromobenzenesulfonate, including its melting point, solubility, and crystal structure, are influenced by its molecular geometry and the nature of its noncovalent interactions. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of 3-formylphenyl 4-bromobenzenesulfonate, such as its reactivity with different chemical reagents, its stability under various conditions, and its ability to participate in supramolecular assembly through noncovalent interactions, are central to its utility in chemical synthesis and material science. The compound's role in forming complex structures with defined topologies makes it a valuable tool in supramolecular chemistry.

For further information and in-depth analysis, the following reference provides a comprehensive overview of the compound's synthesis, structure, and properties: (Andleeb et al., 2018).

Wissenschaftliche Forschungsanwendungen

Supramolecular Assembly and Noncovalent Interactions

3-Formylphenyl 4-bromobenzenesulfonate has been explored for its role in supramolecular architectures. A study by Andleeb et al. (2018) focused on the solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates, including 3-formylphenyl 4-bromobenzenesulfonate. They found that halogen-bonding interactions are significant in these structures. Such interactions were analyzed using density functional theory (DFT) calculations and characterized using Bader's theory of 'atoms in molecules' and molecular electrostatic potential (MEP) surfaces (Andleeb et al., 2018).

Cross-Coupling Reactions

In the field of organic synthesis, 3-formylphenyl 4-bromobenzenesulfonate plays a role in various cross-coupling reactions. Cho et al. (2003) demonstrated the use of palladium-catalyzed cross-coupling reactions to synthesize neopentyl biphenylsulfonates using arylboronic acids. This study highlights the potential of 3-formylphenyl 4-bromobenzenesulfonate in facilitating efficient chemical reactions (Cho et al., 2003).

Nucleophilic

Aromatic SubstitutionThe compound also finds application in nucleophilic aromatic substitution reactions. Horton et al. (1968) explored the reaction of 3-O-p-bromophenylsulfonyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with dimethylamine. They observed that the reaction with dimethylamine led to the formation of p-dimethylaminobenzenesulfonate, rather than an attack at the sugar moiety. This study provides insights into the reactivity of 3-formylphenyl 4-bromobenzenesulfonate derivatives in substitution reactions (Horton et al., 1968).

Synthesis of Unsymmetrical Terphenyls

Another significant application is in the synthesis of unsymmetrical terphenyl derivatives. Cho et al. (2004) described the preparation of these derivatives by sequential transition metal-catalyzed cross-coupling reactions involving neopentyl bromobenzenesulfonates. Their study demonstrates the versatility of 3-formylphenyl 4-bromobenzenesulfonate in creating complex organic molecules (Cho et al., 2004).

Corrosion Inhibition

In the field of materials science, derivatives of 3-formylphenyl 4-bromobenzenesulfonate have been studied for their corrosion inhibitory effects. Ehsani et al. (2014) investigated the effect of 3-BrPhOXTs, a derivative, on the corrosion of stainless steel in acidic medium. Their findings suggest potential applications of such compounds in protecting metal surfaces (Ehsani et al., 2014).

Eigenschaften

IUPAC Name |

(3-formylphenyl) 4-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO4S/c14-11-4-6-13(7-5-11)19(16,17)18-12-3-1-2-10(8-12)9-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAWMAPHILZYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4617170.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4617178.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide](/img/structure/B4617186.png)

![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617192.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-one](/img/structure/B4617206.png)

![N-[4-(acetylamino)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617208.png)

![3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4617211.png)

![N-[4-(aminosulfonyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4617219.png)

![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4617223.png)

![ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4617266.png)

![4-(2-furoyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4617267.png)